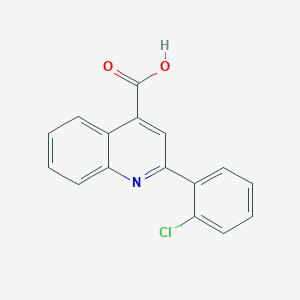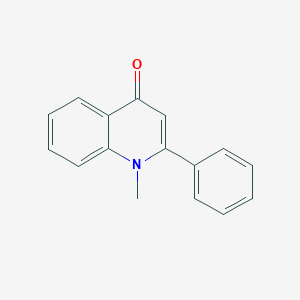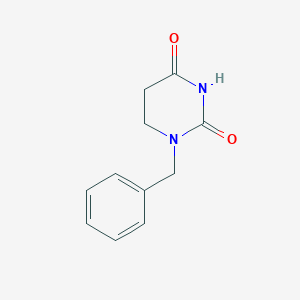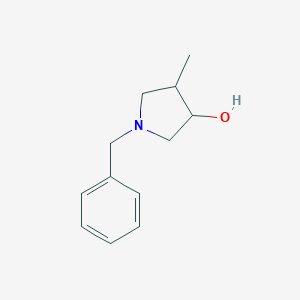
N-(4-bromophenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)thiophene-2-carboxamide is a compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It is a member of the thiophene family, which is a class of compounds known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)thiophene-2-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in disease processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(4-bromophenyl)thiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. Additionally, it has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-bromophenyl)thiophene-2-carboxamide is that it is relatively easy to synthesize and has a high yield. Additionally, it has been shown to have a range of potential therapeutic applications, which makes it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.
Orientations Futures
There are many future directions for the study of N-(4-bromophenyl)thiophene-2-carboxamide. One area of research is the development of targeted therapies for specific diseases. Additionally, further study is needed to fully understand the mechanism of action of this compound. Finally, more research is needed to determine the safety and efficacy of N-(4-bromophenyl)thiophene-2-carboxamide in humans.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)thiophene-2-carboxamide involves the reaction of 4-bromobenzoyl chloride with thiophene-2-carboxamide in the presence of a base such as triethylamine. The reaction yields N-(4-bromophenyl)thiophene-2-carboxamide as a white solid with a high yield.
Applications De Recherche Scientifique
N-(4-bromophenyl)thiophene-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, anti-inflammatory, and analgesic activities. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
50428-20-1 |
|---|---|
Nom du produit |
N-(4-bromophenyl)thiophene-2-carboxamide |
Formule moléculaire |
C11H8BrNOS |
Poids moléculaire |
282.16 g/mol |
Nom IUPAC |
N-(4-bromophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H8BrNOS/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,(H,13,14) |
Clé InChI |
GOSYKGLEOORQPW-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)Br |
SMILES canonique |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Oxa-7-azaspiro[4.4]nonane](/img/structure/B187145.png)
![4-[(Carboxymethyl)amino]benzoic acid](/img/structure/B187148.png)










